1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1863438-58-7
VCID: VC3122110
InChI: InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2
SMILES: C1CN(CC1C(F)(F)F)CCN=[N+]=[N-]
Molecular Formula: C7H11F3N4
Molecular Weight: 208.18 g/mol

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine

CAS No.: 1863438-58-7

Cat. No.: VC3122110

Molecular Formula: C7H11F3N4

Molecular Weight: 208.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine - 1863438-58-7

Specification

CAS No. 1863438-58-7
Molecular Formula C7H11F3N4
Molecular Weight 208.18 g/mol
IUPAC Name 1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine
Standard InChI InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2
Standard InChI Key ROOOIKZPEPREHO-UHFFFAOYSA-N
SMILES C1CN(CC1C(F)(F)F)CCN=[N+]=[N-]
Canonical SMILES C1CN(CC1C(F)(F)F)CCN=[N+]=[N-]

Introduction

Chemical Structure and Properties

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine consists of a pyrrolidine ring with a trifluoromethyl group at the 3-position and a 2-azidoethyl chain attached to the nitrogen atom. The compound has the CAS number 1863438-58-7 .

Structural Components

The structure comprises three key elements:

  • A pyrrolidine heterocyclic ring

  • A trifluoromethyl (CF₃) substituent at the 3-position

  • A 2-azidoethyl (CH₂CH₂N₃) chain attached to the nitrogen atom

Physical Properties

While specific physical data for this exact compound is limited, predictions based on similar structures suggest the following properties:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₇H₁₁F₃N₄Structural composition
Molecular Weight224.19 g/molCalculated from formula
Physical StateColorless liquid/oilBased on similar pyrrolidines
SolubilitySoluble in most organic solventsBased on similar compounds
LogP~2.1-2.6Estimated from functional groups

Significance of Functional Groups

Trifluoromethyl Group

The trifluoromethyl (CF₃) group imparts several important properties to the molecule:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability compared to non-fluorinated analogs

  • Unique electronic effects that influence binding affinity to biological targets

  • Altered acidity of nearby functional groups

As noted in literature on similar compounds, "The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive in medicinal chemistry".

Azide Group

The azide functional group (N₃) provides:

  • Bioorthogonal reactivity for click chemistry applications

  • Potential for reduction to form primary amines

  • Participation in 1,3-dipolar cycloaddition reactions

  • Photoreactive properties

Azide groups are widely recognized for their role in click chemistry, where they "can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation".

Reactivity Profile

Click Chemistry Applications

The azide group in 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine makes it an excellent candidate for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

CuAAC Reactions

With terminal alkynes, this compound would be expected to form 1,4-disubstituted 1,2,3-triazoles:

"The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This procedure involving Cu(I) species in reactions of azides with alk-1-ynes originates selectively 1,4-disubstituted 1,2,3-triazoles in very high yields and purities" .

Common conditions include:

  • Cu(I) salts (CuI, CuBr, etc.)

  • Reducing agents (sodium ascorbate)

  • Stabilizing ligands

  • Solvent mixtures (water/alcohol/DCM)

RuAAC Reactions

With ruthenium catalysts, the formation of 1,5-disubstituted 1,2,3-triazoles would be expected:

"The ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) reaction affords exclusively the 1,5-disubstituted 1,2,3-triazoles" .

Typical conditions involve:

  • [Cp*RuCl] complexes

  • Phosphine ligands

  • Aprotic solvents (THF, toluene)

Reduction Reactions

The azide functionality can undergo reduction to form the corresponding amine:

"TLC and LC-MS showed complete conversion to the corresponding amine in both cases. Both the batch and flow reduction, followed by ring closure under heating, yielded similar results" .

Common reduction methods include:

  • Staudinger reduction (PPh₃)

  • Catalytic hydrogenation (H₂, Pd/C)

  • Metal hydride reduction (LiAlH₄)

  • Flow hydrogenation using H-Cube® technology

Intramolecular Cyclization

The azidoethyl chain could potentially participate in intramolecular reactions with appropriate substrates:

"Intramolecular C(sp³)–H Amination of Aliphatic Azide to N-heterocycles" suggests potential cyclization behavior after azide activation.

Spectroscopic Characterization

Based on similar compounds in the literature, the following spectroscopic data can be anticipated for 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine:

Predicted ¹H NMR Signals

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₂N₃3.2-3.4triplet2H
-NCH₂CH₂N₃2.6-2.8triplet2H
-CH(CF₃)2.8-3.0multiplet1H
-NCH₂ (pyrrolidine)2.4-2.8multiplet2H
-CH₂CH₂CH(CF₃)1.8-2.2multiplet4H

This is based on similar patterns observed in related compounds where "¹H NMR spectra were recorded... and the following abbreviations are used to describe spin multiplicity: s = singlet, d = doublet, dd = doublet-doublet, ddd = doublet-doublet-doublet, dt = doublet-triplet, t = triplet" .

Predicted ¹³C NMR Signals

Carbon EnvironmentExpected Chemical Shift (ppm)
-CF₃122-126 (q)
-CH₂N₃49-52
-NCH₂CH₂N₃53-56
-CH(CF₃)42-45 (q)
-NCH₂ (pyrrolidine)55-59
-CH₂CH₂CH(CF₃)22-34

Predicted ¹⁹F NMR

The trifluoromethyl group would be expected to show a characteristic signal:

Fluorine EnvironmentExpected Chemical Shift (ppm)
-CF₃-60 to -75

"¹⁹F NMR spectra were recorded with complete proton decoupling" would be the expected approach for characterizing this compound.

Infrared Spectroscopy

Key IR absorption bands would include:

Functional GroupExpected Wavenumber (cm⁻¹)
Azide stretch2080-2120
C-F stretch1000-1350
Pyrrolidine C-N1050-1200

Similar azide-containing compounds show characteristic "IR (ATR): ṽ (cm⁻¹) = 3332, 2945, 2881, 2089, 1454, 1344, 1258, 1045, 956, 557" .

Comparison with Related Compounds

Structural Analogs

CompoundStructural DifferenceComparative Properties
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidineAdditional methoxy group at 3-positionLikely increased polarity and hydrogen bonding capability
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidineEthoxy group at 3-positionSimilar to methoxy analog but with increased lipophilicity
3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidinePhenoxy substitution instead of azidoethylDifferent application profile, lacks click chemistry capability
(2-Azidopyrrolidin-1-yl)(4-trifluoromethyl)phenyl)methanoneCarbonyl linkage and different substitution patternDifferent geometric properties and reactivity

Functional Comparison

The unique combination of azide and trifluoromethyl groups distinguishes 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine from many other pyrrolidine derivatives:

"Pyrrolidine derivatives are known to have diverse biological activities, including anti-inflammatory, antihypertensive, and antiviral effects", while the specific combination of functional groups in this compound may provide novel properties.

Future Research Directions

Future studies on 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine might explore:

  • Optimized synthetic routes with high regioselectivity

  • Complete physical characterization

  • Expanded click chemistry applications

  • Biological activity screening

  • Structure-activity relationships with systematically varied analogs

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